molecular formula C25H35N3O7S B600883 DNV-II 杂质 2 CAS No. 1133153-38-4

DNV-II 杂质 2

货号 B600883
CAS 编号: 1133153-38-4
分子量: 521.63
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DNV-II Impurity 2 is a chemical compound with the molecular formula C25H35N3O7S and a molecular weight of 521.6 . It is also known as Tert-butyl ((2S,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate .


Molecular Structure Analysis

The molecular structure of DNV-II Impurity 2 can be represented by the SMILES string: O=SC)CC@HC@@H©C)=O)CC1=CC=CC=C1)(C2=CC=C(N=O)C=C2)=O . This string represents the 2D structure of the molecule. For a detailed 3D structure analysis, specialized software or databases would be required.

科学研究应用

药物基质中的检测和定量

一项研究开发了一种新的电化学方法,用于检测和定量药物基质中的镉(II) (Cd(2+)) 和铅(II) (Pb(2+)) 等元素杂质。此方法在玻碳电极上使用阳极溶出伏安法 (ASV),并且适用于水溶液和二甲基亚砜 (DMSO)/水溶液。它以其灵敏度、稳健性和作为基于电感耦合等离子体 (ICP) 的方法的廉价替代品而著称 (Rosolina 等人,2015).

掺杂半导体的光电导率

对 Zn1-xCoxO(一种掺杂半导体)的研究显示了它在光电化学和光电导率实验中对可见光的响应。本研究重点关注掺杂剂浓度与可见光光电导率之间的关系,提供了对掺杂半导体电子结构的见解 (Johnson 等人,2011).

纳米晶体中的发射控制

对 Mn2+ 掺杂卤化铅钙钛矿纳米晶体的一项研究证明了杂质掺杂如何赋予半导体纳米晶体独特的光学、电子和磁性功能。这项研究为掺杂剂和半导体基质之间的相互作用提供了有价值的见解 (Liu 等人,2016).

量子点中的杂质效应

对 ZnS:Mn2+ 量子点的研究强调了杂质掺杂如何影响其性能,尤其是在辐射检测器中。本研究强调了在开发半导体量子点时考虑杂质能级和聚集特性的重要性 (Nistor 等人,2013).

半导体性能

对 III-V 和 II-VI 半导体的一项研究发现,某些给电子杂质形成深电子陷阱,称为“DX 中心”。这些杂质会显着影响半导体器件的性能,例如薄膜太阳能电池 (Lany 和 Zunger,2008).

属性

CAS 编号

1133153-38-4

产品名称

DNV-II impurity 2

分子式

C25H35N3O7S

分子量

521.63

纯度

> 95%

数量

Milligrams-Grams

同义词

N-[(1S,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester

产品来源

United States

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